molecular formula C6H4Cl2N2 B8731923 4-chlorobenzenediazonium Chloride CAS No. 2028-74-2

4-chlorobenzenediazonium Chloride

Cat. No. B8731923
CAS RN: 2028-74-2
M. Wt: 175.01 g/mol
InChI Key: HDSKJRZKLHXPNF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637707B2

Procedure details

2.6 g of 98% finely powdered 4-chloroaniline (20.0 mmol) were dissolved in 20 ml of water and 20 ml of 10% hydrochloric acid (the solvent mixture beforehand had been evacuated three times on a rotary evaporator and vented with argon). At 0 to 5° C. under argon, a solution of 1.4 g of sodium nitrite (20.0 mmol) in 10 ml of water (degassed with argon beforehand) was added dropwise to the solution over the course of 10 minutes. The clear diazonium salt solution was stirred at 0° C. for a further 15 minutes and stored under argon.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[N:9]([O-])=O.[Na+]>O>[Cl-:1].[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([N+:6]#[N:9])=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
20 ml of 10% hydrochloric acid (the solvent mixture beforehand had been evacuated three times
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator

Outcomes

Product
Name
Type
Smiles
[Cl-].ClC1=CC=C(C=C1)[N+]#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.